N-{3-[(ethylamino)carbonyl]phenyl}-3-methylbenzamide
Descripción general
Descripción
N-{3-[(ethylamino)carbonyl]phenyl}-3-methylbenzamide, also known as EACA or Tranexamic acid, is an antifibrinolytic agent that is commonly used in the medical field. It has been widely studied for its ability to prevent excessive bleeding and has shown promising results in various clinical settings.
Aplicaciones Científicas De Investigación
N-{3-[(ethylamino)carbonyl]phenyl}-3-methylbenzamide has been extensively studied for its ability to prevent excessive bleeding in various clinical settings. It has been used in surgeries, trauma patients, and women with heavy menstrual bleeding. Additionally, N-{3-[(ethylamino)carbonyl]phenyl}-3-methylbenzamide has been studied for its potential use in preventing hemorrhage in patients with acute promyelocytic leukemia. N-{3-[(ethylamino)carbonyl]phenyl}-3-methylbenzamide has also been studied for its potential use in preventing postpartum hemorrhage.
Mecanismo De Acción
N-{3-[(ethylamino)carbonyl]phenyl}-3-methylbenzamide works by inhibiting the breakdown of fibrin, which is a protein that is involved in blood clotting. It binds to plasminogen, which is a protein that activates the breakdown of fibrin. By inhibiting the activation of plasminogen, N-{3-[(ethylamino)carbonyl]phenyl}-3-methylbenzamide prevents the breakdown of fibrin and promotes blood clotting.
Biochemical and Physiological Effects
N-{3-[(ethylamino)carbonyl]phenyl}-3-methylbenzamide has been shown to have minimal side effects and is generally well-tolerated by patients. It has a half-life of approximately 2 hours and is primarily excreted through the kidneys. N-{3-[(ethylamino)carbonyl]phenyl}-3-methylbenzamide has been shown to increase the risk of thrombotic events in some patients, but the overall risk is low.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{3-[(ethylamino)carbonyl]phenyl}-3-methylbenzamide is a useful tool for researchers studying blood clotting and fibrinolysis. It can be used to investigate the effects of fibrinolysis inhibition on various physiological processes. However, N-{3-[(ethylamino)carbonyl]phenyl}-3-methylbenzamide has limitations in that it only inhibits the breakdown of fibrin and does not affect other aspects of blood clotting.
Direcciones Futuras
There are several future directions for research on N-{3-[(ethylamino)carbonyl]phenyl}-3-methylbenzamide. One area of interest is the potential use of N-{3-[(ethylamino)carbonyl]phenyl}-3-methylbenzamide in preventing bleeding in patients with hemophilia. Another area of interest is the development of new antifibrinolytic agents that are more effective than N-{3-[(ethylamino)carbonyl]phenyl}-3-methylbenzamide. Additionally, further research is needed to investigate the potential risks associated with the use of N-{3-[(ethylamino)carbonyl]phenyl}-3-methylbenzamide in certain patient populations.
Propiedades
IUPAC Name |
N-[3-(ethylcarbamoyl)phenyl]-3-methylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-3-18-16(20)14-8-5-9-15(11-14)19-17(21)13-7-4-6-12(2)10-13/h4-11H,3H2,1-2H3,(H,18,20)(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKIXFKQKMALKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC(=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.